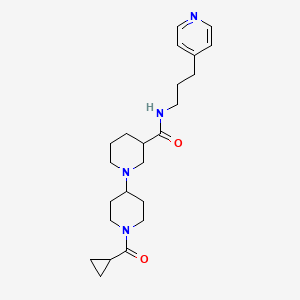![molecular formula C24H19N3O2 B5433435 2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5433435.png)
2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of acrylonitrile derivative that has been synthesized through a specific chemical process. In
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and to activate AMPK, a signaling pathway that regulates cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have a wide range of effects on different biological systems, including the immune system, cardiovascular system, and nervous system. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve glucose metabolism.
実験室実験の利点と制限
One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile for lab experiments is its high purity and stability. This makes it an ideal compound for use in various assays and experiments. However, one limitation is its relatively high cost, which may limit its use in larger-scale experiments.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile. One area of interest is the development of new drugs based on this compound. Another potential direction is the study of its effects on different biological systems and the identification of new targets for therapeutic intervention. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for larger-scale production.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been found to have significant biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound, including the development of new drugs and the identification of new therapeutic targets.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile involves the reaction of 2-aminobenzimidazole with 3-(2-phenoxyethoxy)benzaldehyde in the presence of acetic acid and triethylamine. The resulting product is then reacted with acrylonitrile in the presence of potassium carbonate to yield the final compound. This method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile has a wide range of potential applications in scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of various diseases. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c25-17-19(24-26-22-11-4-5-12-23(22)27-24)15-18-7-6-10-21(16-18)29-14-13-28-20-8-2-1-3-9-20/h1-12,15-16H,13-14H2,(H,26,27)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXXWEXSUCMNRH-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433352.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5433353.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5433361.png)

![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433374.png)
![2-(2,6-dimethoxy-4-methylphenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5433382.png)
![1-methyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5433390.png)
![N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-prolinamide hydrochloride](/img/structure/B5433407.png)
![N,1-dimethyl-6-propyl-N-(1,3-thiazol-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5433412.png)
![4-chloro-N-{[(2-furylmethyl)amino]carbonyl}benzamide](/img/structure/B5433419.png)
![2-(1,3-benzoxazol-2-yl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5433429.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5433436.png)

![N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B5433444.png)